molecular formula C24H51NO B079414 Trioctylamine N-oxide CAS No. 13103-04-3

Trioctylamine N-oxide

Cat. No.: B079414
CAS No.: 13103-04-3
M. Wt: 369.7 g/mol
InChI Key: ZYQLPCAMAXPPMD-UHFFFAOYSA-N
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Description

Trioctylamine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C24H51NO and its molecular weight is 369.7 g/mol. The purity is usually 95%.
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Biological Activity

Trioctylamine N-oxide (TOA-NO) is a compound belonging to the class of amine oxides, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of TOA-NO, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TOA-NO is derived from trioctylamine (TOA), a tertiary amine with three octyl groups attached to the nitrogen atom. The presence of an oxygen atom in the amine oxide form enhances its solubility and reactivity in biological systems. The chemical formula for TOA-NO is C24H51NOC_{24}H_{51}NO.

The biological activity of TOA-NO can be attributed to several mechanisms:

  • Membrane Interaction : TOA-NO interacts with lipid membranes, altering their fluidity and permeability. This property can influence cellular signaling pathways and the transport of ions and molecules across membranes.
  • Antioxidant Activity : Studies have suggested that TOA-NO exhibits antioxidant properties, which can mitigate oxidative stress in cells. This effect is particularly relevant in conditions where oxidative damage is prevalent, such as neurodegenerative diseases.
  • Enzyme Modulation : TOA-NO has been shown to affect the activity of various enzymes involved in metabolic pathways, potentially influencing energy homeostasis and metabolic disorders.

1. Cellular Proliferation and Apoptosis

Research indicates that TOA-NO may modulate cell proliferation and apoptosis in various cell types. For instance, it has been reported to enhance the differentiation of osteoclasts, which are crucial for bone resorption. In a study involving osteoclast differentiation, TOA-NO was found to dose-dependently increase the number of tartrate-resistant acid phosphatase (TRAP)-positive cells, indicating its role in promoting osteoclastogenesis .

2. Antitumor Activity

Recent findings suggest that TOA-NO may have antitumor effects by enhancing immune responses against tumors. A study focusing on triple-negative breast cancer (TNBC) demonstrated that higher levels of trimethylamine N-oxide (TMAO), a related compound, correlated with improved responses to immunotherapy. This effect was attributed to TMAO's ability to induce pyroptosis in tumor cells and activate CD8+ T cell-mediated immunity .

3. Impact on Exercise Performance

TOA-NO has been investigated for its potential to improve exercise performance by reducing oxidative stress during physical activity. In animal models, supplementation with TOA-NO was associated with prolonged swimming times and enhanced muscle metabolite profiles, suggesting benefits for athletic performance .

Case Studies

Case Study 1: Osteoclast Differentiation

  • Objective : To assess the effect of TOA-NO on osteoclast differentiation.
  • Method : TRAP staining was used to quantify osteoclasts in vitro.
  • Results : A significant increase in TRAP-positive cells was observed at concentrations ranging from 100 to 400 µM.

Case Study 2: Immunotherapy Response in TNBC

  • Objective : To evaluate the correlation between TMAO levels and immunotherapy efficacy.
  • Method : Multiomics analysis of TNBC patients was conducted.
  • Results : Patients with elevated TMAO levels showed better responses to treatment, highlighting the potential therapeutic role of microbial metabolites like TMAO .

Data Table

Biological ActivityMechanismReference
Osteoclast DifferentiationEnhanced TRAP-positive cell formation
Antitumor ImmunityInduction of pyroptosis; activation of CD8+ T cells
Exercise PerformanceReduction of oxidative stress; improved metabolite profile

Properties

IUPAC Name

N,N-dioctyloctan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51NO/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQLPCAMAXPPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trioctylamine N-oxide
Reactant of Route 2
Trioctylamine N-oxide
Reactant of Route 3
Trioctylamine N-oxide
Reactant of Route 4
Trioctylamine N-oxide
Reactant of Route 5
Reactant of Route 5
Trioctylamine N-oxide
Reactant of Route 6
Trioctylamine N-oxide

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